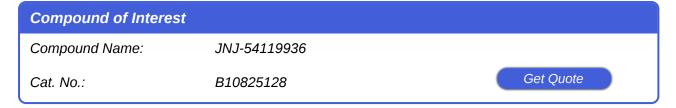


JNJ-54119936: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of **JNJ-54119936**, a potent and selective RORC (Retinoic acid receptor-related orphan receptor C) inverse agonist, in cell culture experiments. **JNJ-54119936** is a valuable chemical probe for studying the role of RORC in cellular processes, particularly in the context of Th17 cell differentiation and function.

Introduction

JNJ-54119936 is a chemical probe that targets RORC, a nuclear hormone receptor that acts as a key transcription factor for the development of Th17 cells.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] Dysregulation of the Th17 pathway is implicated in various autoimmune and inflammatory diseases. **JNJ-54119936** acts as an inverse agonist, suppressing the transcriptional activity of RORC and thereby inhibiting Th17 cell differentiation and cytokine production.

Data Presentation

The following table summarizes the in vitro activity of **JNJ-54119936** in various cell-based assays. These values can be used as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.



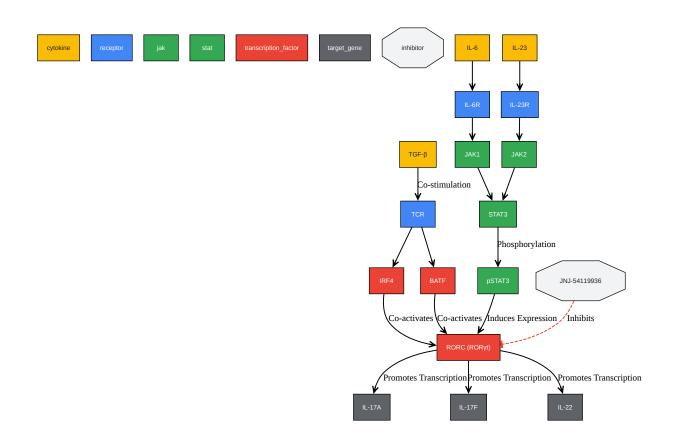
Assay Type	Cell Type/System	IC50	Recommended Concentration Range	Reference
One-hybrid LBD Assay	-	30 nM	10 nM - 100 nM	[1]
Human Whole Blood Assay	Human Whole Blood	332 nM	100 nM - 1 μM	[1]
In vitro Th17 Differentiation	Human Naive CD4+ T cells	Not explicitly stated for JNJ-54119936, but similar RORyt inhibitors are tested up to 1 µM.	100 nM - 1 μM	

Note: The optimal concentration of **JNJ-54119936** may vary depending on the cell line, cell density, and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the most effective concentration for your system.

Signaling Pathway

JNJ-54119936 inhibits the RORC signaling pathway, which is central to the differentiation of Th17 cells. The diagram below illustrates the key components of this pathway and the point of intervention by **JNJ-54119936**.





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Caption: RORC Signaling Pathway in Th17 Cell Differentiation.



Experimental Protocols Protocol 1: In Vitro Human Th17 Cell Differentiation Assay

This protocol describes the differentiation of human naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of **JNJ-54119936** on this process.

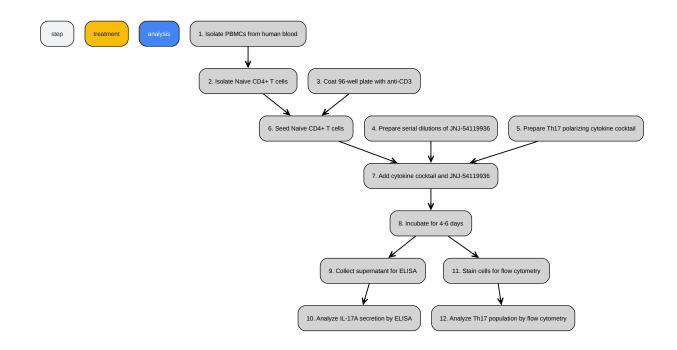
Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T Cell Isolation Kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- Recombinant human TGF-β1
- Recombinant human IL-6
- Recombinant human IL-23
- Recombinant human IL-1β
- JNJ-54119936
- DMSO (vehicle control)
- 96-well flat-bottom cell culture plates



- ELISA kit for human IL-17A
- Flow cytometer and antibodies for Th17 cell characterization (e.g., anti-CD4, anti-IL-17A)

Experimental Workflow:



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Caption: Experimental Workflow for Th17 Differentiation Assay.

Procedure:

- Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a commercially available isolation kit according to the manufacturer's instructions.
- Plate Coating: Coat a 96-well flat-bottom tissue culture plate with anti-human CD3 antibody at a concentration of 1-5 μg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Wash the wells twice with sterile PBS before use.
- Compound Preparation: Prepare a stock solution of **JNJ-54119936** in DMSO. On the day of the experiment, prepare serial dilutions of **JNJ-54119936** in complete RPMI medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). A typical starting concentration is 1 μ M, with 3-fold or 5-fold serial dilutions. Prepare a vehicle control with the same final concentration of DMSO.
- Th17 Polarizing Cocktail: Prepare a 2X Th17 polarizing cytokine cocktail in complete RPMI medium containing:
 - Anti-human CD28 antibody (2 μg/mL)
 - TGF-β1 (10 ng/mL)
 - IL-6 (20 ng/mL)
 - IL-23 (20 ng/mL)
 - IL-1β (20 ng/mL)
- Cell Seeding and Treatment:
 - \circ Add 50 μ L of the **JNJ-54119936** dilutions or vehicle control to the corresponding wells of the anti-CD3 coated plate.
 - Add 50 μL of the 2X Th17 polarizing cytokine cocktail to each well.



- Resuspend the isolated naive CD4+ T cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
- \circ Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well.
- The final volume in each well should be 200 μL.
- Incubation: Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
- Analysis of IL-17A Secretion (ELISA):
 - After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
 - Carefully collect the supernatant and perform an ELISA for human IL-17A according to the manufacturer's protocol.
- Analysis of Th17 Population (Flow Cytometry):
 - For intracellular cytokine staining, re-stimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).
 - Harvest the cells and stain for surface markers (e.g., CD4).
 - Fix and permeabilize the cells using a commercial kit.
 - Perform intracellular staining for IL-17A.
 - Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.

Troubleshooting

- Low Th17 Differentiation: Ensure the quality and activity of the polarizing cytokines. Optimize
 the concentration of anti-CD3 and anti-CD28 antibodies. Check the viability of the naive
 CD4+ T cells after isolation.
- High Variability between Replicates: Ensure accurate and consistent pipetting. Mix cell suspensions and reagent solutions thoroughly before dispensing.



Compound Precipitation: Ensure that the final concentration of DMSO is low (typically ≤ 0.1%) and does not affect cell viability. If precipitation occurs, try preparing fresh dilutions or using a different solvent.

Conclusion

JNJ-54119936 is a potent and selective inhibitor of RORC, making it an excellent tool for studying Th17 cell biology. The recommended concentrations and protocols provided in these application notes serve as a starting point for designing and performing experiments to investigate the role of RORC in various cellular contexts. As with any experimental system, optimization of conditions for your specific cell type and assay is recommended to achieve the most reliable and reproducible results.

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References

- 1. benchchem.com [benchchem.com]
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